4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid

Medicinal Chemistry Chemical Biology Procurement Quality Control

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is a bifunctional heterocyclic building block (C₁₀H₁₃NO₂S₂, MW 243.35 g/mol) that couples a thiomorpholine-3-carboxylic acid core with a thiophen-3-ylmethyl substituent at the 4-position. The embedded thiomorpholine ring distinguishes the compound from its more common morpholine analogs, while the methylene-linked thiophene creates a distinct spatial and electronic profile compared to directly attached heteroaryl systems.

Molecular Formula C10H13NO2S2
Molecular Weight 243.4 g/mol
Cat. No. B12990404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid
Molecular FormulaC10H13NO2S2
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1CSCC(N1CC2=CSC=C2)C(=O)O
InChIInChI=1S/C10H13NO2S2/c12-10(13)9-7-15-4-2-11(9)5-8-1-3-14-6-8/h1,3,6,9H,2,4-5,7H2,(H,12,13)
InChIKeyLSBCGMZMIDKHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid (CAS 1543487-30-4) – A Procurement-Focused Baseline


4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is a bifunctional heterocyclic building block (C₁₀H₁₃NO₂S₂, MW 243.35 g/mol) that couples a thiomorpholine-3-carboxylic acid core with a thiophen-3-ylmethyl substituent at the 4-position. The embedded thiomorpholine ring distinguishes the compound from its more common morpholine analogs, while the methylene-linked thiophene creates a distinct spatial and electronic profile compared to directly attached heteroaryl systems [1]. The scaffold falls within broader patent families claiming substituted morpholine and thiomorpholine derivatives as potassium channel modulators and DPP-IV inhibitors [2], making it a target-relevant intermediate for early-stage medicinal chemistry exploration.

Why Closely Related Analogs Cannot Simply Replace 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid in Scientific Workflows


Generic substitution within the thiomorpholine-3-carboxylic acid family is confounded by three structural variables: the identity of the N-4 substituent, the presence or absence of a methylene linker, and the heteroatom in the ring (O vs. S). The thiophen-3-ylmethyl group imparts a distinct LogP shift and alters the spatial orientation of the aromatic ring compared to directly attached thiophene congeners (e.g., 5-(thiophen-2-yl) analogs) [1]. Furthermore, replacement of the thiomorpholine sulfur with oxygen (morpholine) changes both hydrogen-bonding capacity and metabolic stability, a well-established thia-aza exchange effect in medicinal chemistry [2]. These differences have direct consequences for target engagement, solubility, and downstream synthetic elaboration, making simple analog swapping scientifically indefensible without explicit comparative data.

Quantitative Differentiation Evidence for 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid vs. Closest Analogs


Evidence Item 1 – Purity Specification: 98% HPLC vs. Typical Analog Baselines of 95–97%

Commercially available 4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is supplied with a documented purity of 98% , exceeding the 95% typical purity baseline for close structural analogs such as 5-(thiophen-2-yl)thiomorpholine-3-carboxylic acid (CAS 1467658-45-2) sourced from the same class of research-chemical suppliers . This 3-percentage-point purity advantage reduces the burden of pre-reaction purification in multistep syntheses and improves batch-to-batch reproducibility in biological assays.

Medicinal Chemistry Chemical Biology Procurement Quality Control

Evidence Item 2 – Methylene-Linker-Driven Topological Polar Surface Area and Conformational Flexibility

The methylene spacer in 4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid introduces an additional rotatable bond compared to directly attached thiophene analogs such as 5-(thiophen-2-yl)thiomorpholine-3-carboxylic acid (2 rotatable bonds) [1]. In the methylene-linked compound, the count increases to 3 rotatable bonds, elevating conformational entropy and potentially altering the Topological Polar Surface Area (TPSA). While the exact TPSA of the target compound has not been experimentally determined, the structural difference predicts a TPSA increment of approximately 10–15 Ų relative to the 103 Ų value reported for the 5-thiophene-attached analog [1]. This difference can influence membrane permeability and off-target binding profiles.

Computational Chemistry ADME Prediction Medicinal Chemistry Design

Evidence Item 3 – Thiomorpholine vs. Morpholine Heteroatom Exchange: LogP Increment and Hydrogen-Bonding Capacity

Replacement of the morpholine oxygen (4-[(thiophen-3-yl)methyl]morpholine-3-carboxylic acid) with sulfur (thiomorpholine) typically increases the calculated LogP by 0.5–0.8 units and reduces hydrogen-bond acceptor strength [1]. For the benchmark pair morpholine vs. thiomorpholine, the sulfur analog shows a LogP increment of approximately +0.7 and a decrease in TPSA of roughly 4–8 Ų [1]. The target compound therefore offers enhanced lipophilicity relative to its oxygen congener, a property that can improve blood-brain barrier penetration but may require mitigation of heightened metabolic liability.

Physicochemical Profiling Bioisosterism Medicinal Chemistry

Evidence Item 4 – Polymer-Supported Synthesis Compatibility: Enabling Rapid Library Generation

The thiomorpholine-3-carboxylic acid scaffold, including N-functionalized variants, can be prepared using a stereoselective polymer-supported synthesis methodology [1]. This solid-phase approach has demonstrated yields of 60–85% for morpholine and thiomorpholine-3-carboxylic acid derivatives, with diastereomeric ratios exceeding 90:10 when chiral auxiliaries are employed. The 4-(thiophen-3-ylmethyl) substitution pattern is compatible with this protocol, enabling rapid parallel library synthesis without the need for intermediate purification, a feature not uniformly demonstrated for all 4-substituted analogs.

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Evidence Item 5 – Absence of Direct Biological Potency Data Relative to Patent-Disclosed Thiomorpholine DPP-IV Inhibitors

Thiomorpholine-bearing compounds have been reported as dipeptidyl peptidase IV (DPP-IV) inhibitors, with compound 4c in the Chinese Chemical Letters study (Han et al., 2012) showing 72% inhibition at 10 µM in vitro [1]. However, the specific compound 4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid has not been disclosed in this series and no head-to-head DPP-IV inhibition data exist. The closest patent-exemplified analogs (WO2008119208A1) contain substituted pyrrolidinyl or aryl carboxamide motifs rather than a free carboxylic acid [2], indicating that the target compound's unfunctionalized acid group may require further elaboration to achieve potent enzyme inhibition. This data gap must be recognized in procurement decisions if DPP-IV inhibition is the intended experimental endpoint.

DPP-IV Inhibition Type 2 Diabetes Metabolic Disease

Evidence Item 6 – Stereochemical Considerations: Chiral Center at C-3 of the Thiomorpholine Ring

The thiomorpholine-3-carboxylic acid core contains a chiral center at the 3-position. The target compound 4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is supplied as a racemate (no stereochemical designation in the CAS registration), whereas enantiopure (R)- and (S)-thiomorpholine-3-carboxylic acid building blocks are commercially available . The absence of reported enantiomeric excess (ee) data for the target compound contrasts with the (R)-thiomorpholine-3-carboxylic acid hydrochloride, which has been characterized as a proton-pump inhibitor with defined stereochemistry . Researchers requiring enantiopure material should verify the availability of chiral separation services from the supplier before procurement.

Chiral Resolution Stereochemistry Enantioselective Synthesis

Application Scenarios Where 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid Is Most Defensible for Procurement


Scenario 1 – Exploratory SAR Libraries Focused on Linker-Dependent DPP-IV or KCNQ Modulation

When building structure-activity relationship (SAR) libraries around thiomorpholine-based DPP-IV inhibitors or KCNQ potassium channel openers, the methylene-linked thiophene of this compound fills a specific vector space not covered by directly attached heteroaryl analogs [1]. The increased rotatable bond count and distinct TPSA profile (Evidence Item 2) provide a orthogonal SAR point that can decouple potency from physicochemical properties. The 98% purity specification reduces the risk of impurity-driven false positives in initial screening cascades .

Scenario 2 – Physicochemical Property Tuning via O→S Bioisosteric Replacement

Research groups systematically comparing morpholine and thiomorpholine cores can use this compound to experimentally validate the predicted LogP shift (+0.5 to +0.8) and TPSA reduction (4–8 Ų) associated with sulfur incorporation [1]. This controlled comparison enables rational optimization of ADME properties, particularly for central nervous system (CNS) programs where moderate lipophilicity enhancement is desired without introducing metabolically labile groups.

Scenario 3 – Parallel Library Synthesis via Solid-Phase Methods

Laboratories employing polymer-supported synthesis can leverage the scaffold's compatibility with the solid-phase protocol reported by Králová et al. (2017) [1]. The thiomorpholine-3-carboxylic acid core tolerates a range of N-functionalizations on resin, allowing rapid generation of focused libraries with minimal purification. This compound can serve as a versatile handle for diversification, accelerating lead optimization timelines.

Scenario 4 – Chiral Probe Development After Preparative Enantiomer Separation

Although supplied as a racemate, the compound's single chiral center at the thiomorpholine 3-position [1] makes it a candidate for preparative chiral resolution via supercritical fluid chromatography (SFC) or simulated moving bed (SMB) technology. Once resolved, the enantiomers can be used as stereochemical probes to interrogate chiral recognition elements in target proteins, an application where the methylene-linked thiophene substituent provides a distinct three-dimensional surface relative to directly attached aryl groups.

Quote Request

Request a Quote for 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.